

Foreword: Acknowledging the Scaffold's Significance

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Compound of Interest

Compound Name: **4-(piperidin-4-yl)benzonitrile**

Cat. No.: **B132002**

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In the landscape of modern medicinal chemistry, the discovery of novel therapeutic agents is often a story of molecular architecture. It is a narrative built upon foundational scaffolds—robust, versatile, and synthetically accessible structures that serve as the starting point for innovation. **4-(piperidin-4-yl)benzonitrile** is one such critical building block. Its unique topology, merging a flexible, saturated piperidine heterocycle with a rigid, electronically distinct benzonitrile ring, has established it as a privileged scaffold in drug discovery programs targeting a spectrum of human diseases.

This technical guide moves beyond a simple recitation of data. It is designed for the practicing researcher and drug development professional, offering a deeper understanding of the core chemical properties, synthetic strategies, and therapeutic potential of this important intermediate. We will explore not just the what, but the why—elucidating the causal relationships between its structure and its utility, and providing field-proven insights into its practical application.

Molecular Overview and Physicochemical Properties

4-(piperidin-4-yl)benzonitrile is characterized by a direct carbon-carbon bond between the C4 position of a piperidine ring and the C4 position of a benzonitrile ring. This seemingly simple linkage creates a molecule with distinct chemical environments: the basic secondary amine of the piperidine offers a handle for derivatization and influences solubility, while the cyano-

substituted phenyl ring acts as a key pharmacophoric element and a site for further chemical elaboration.

Figure 1: Chemical Structure of **4-(piperidin-4-yl)benzonitrile**.

Core Physicochemical Data

The following table summarizes the key identification and computed properties for this compound. It is noteworthy that while widely used as an intermediate, comprehensive experimental physical data such as a definitive melting point is not consistently reported in publicly accessible literature, reflecting its common use in-situ or as a starting material for further synthesis rather than as an isolated final product.

Property	Value	Source
CAS Number	149554-06-3	[1] [2]
Molecular Formula	C ₁₂ H ₁₄ N ₂	[1] [2]
Molecular Weight	186.25 g/mol	[1] [2]
Appearance	Solid	
Synonyms	4-(4'-Cyanophenyl)piperidine	[1]
Topological Polar Surface Area (TPSA)	35.82 Å ²	[1]
Computed LogP	2.025	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	1	[1]

Predicted Spectroscopic Profile

While specific, published spectra for this compound are not readily available, a robust spectroscopic profile can be predicted based on its constituent functional groups and data from

analogous structures. This predictive analysis is a crucial tool for reaction monitoring and quality control in a research setting.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.

- **Aromatic Region (δ 7.40 - 7.80 ppm):** The benzonitrile moiety will exhibit a classic AA'BB' system. Two doublets are expected, each integrating to 2H. The protons ortho to the electron-withdrawing nitrile group (H-3, H-5) will be downfield (approx. δ 7.65-7.75 ppm), while the protons meta to the nitrile group (H-2, H-6) will be slightly upfield (approx. δ 7.45-7.55 ppm).
- **Piperidine Methine Proton (δ 2.70 - 3.00 ppm):** The proton at the C4 position (CH attached to the phenyl ring) will appear as a multiplet (tt - triplet of triplets), shifted downfield due to the deshielding effect of the aromatic ring.
- **Piperidine Methylene Protons (Axial/Equatorial):**
 - δ 3.05 - 3.25 ppm (2H, m): Protons on C2 and C6 in the equatorial positions, deshielded by the adjacent nitrogen.
 - δ 2.60 - 2.80 ppm (2H, m): Protons on C2 and C6 in the axial positions.
- **Piperidine Methylene Protons (δ 1.60 - 1.95 ppm, 4H, m):** The protons on C3 and C5 will present as complex, overlapping multiplets.
- **Amine Proton (δ 1.5 - 2.5 ppm, 1H, broad s):** The N-H proton signal is often broad and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon spectrum provides a clear fingerprint of the molecule's carbon skeleton.

- **Nitrile Carbon (δ ~119 ppm):** The quaternary carbon of the C≡N group.[3]
- **Aromatic Carbons:**

- δ ~148-152 ppm: Quaternary carbon (C4) attached to the piperidine ring.
- δ ~132-133 ppm: CH carbons ortho to the nitrile group (C3, C5).[3]
- δ ~127-128 ppm: CH carbons meta to the nitrile group (C2, C6).
- δ ~110-112 ppm: Quaternary carbon (C1) bearing the nitrile group.[3]

- Piperidine Carbons:
 - δ ~45-47 ppm: Methylene carbons adjacent to the nitrogen (C2, C6).[4]
 - δ ~43-45 ppm: Methine carbon attached to the phenyl ring (C4).
 - δ ~32-34 ppm: Methylene carbons at C3 and C5.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key nitrile functional group.

- C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2235 cm^{-1} . The conjugation with the phenyl ring slightly lowers the frequency compared to aliphatic nitriles.
- N-H Stretch: A moderate, somewhat broad peak around 3300-3350 cm^{-1} corresponding to the secondary amine.
- C-H Stretch (Aromatic): Peaks will appear just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Multiple peaks will appear just below 3000 cm^{-1} , typically in the 2850-2950 cm^{-1} range.
- C=C Stretch (Aromatic): Absorptions around 1605 cm^{-1} and 1500 cm^{-1} are characteristic of the benzene ring.

Mass Spectrometry (MS)

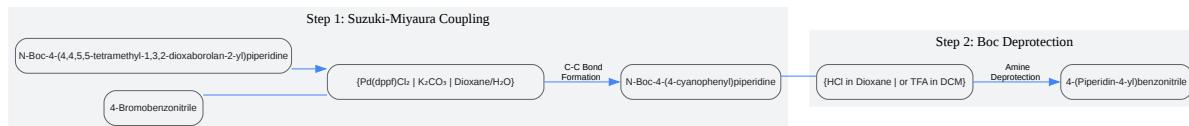
Under standard electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ would be readily observed.

- $[M]^{+•}$ or $[M+H]^{+}$: Expected at $m/z = 186.25$ or 187.26 , respectively.
- Key Fragmentation: A primary fragmentation pathway would involve the loss of the benzonitrile group or cleavage within the piperidine ring, leading to characteristic daughter ions.

Synthesis and Purification: A Strategic Approach

The construction of the $C(sp^2)$ - $C(sp^3)$ bond between the aromatic and aliphatic rings is the central challenge in synthesizing **4-(piperidin-4-yl)benzonitrile**. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile strategy, offering high yields and excellent functional group tolerance.^{[5][6]} This approach is favored in industrial and academic settings for its reliability.

The logical and field-proven synthetic route involves coupling an aryl halide (4-bromobenzonitrile) with an organoboron reagent derived from piperidine. To prevent self-coupling or undesired side reactions at the piperidine's secondary amine, it must first be protected, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Suzuki coupling but can be cleanly removed under acidic conditions.



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Figure 2: High-level workflow for the synthesis of **4-(piperidin-4-yl)benzonitrile**.

Exemplary Step-by-Step Synthesis Protocol

This protocol describes a reliable, lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Suzuki-Miyaura Coupling to form N-Boc-4-(4-cyanophenyl)piperidine

- **Rationale:** This step constructs the core biphenyl-like C-C bond. Palladium(II) acetate or a pre-catalyst like $\text{Pd}(\text{dppf})\text{Cl}_2$ is used. The dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A base (e.g., potassium carbonate) is essential for the transmetalation step.^{[7][8]} A mixed solvent system like dioxane/water ensures solubility of both organic and inorganic reagents.
- **Procedure:**
 - To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq.), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq.), and potassium carbonate (2.5 eq.).
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the $\text{Pd}(0)$ species, which is the active catalyst.
 - Add anhydrous 1,4-dioxane and water (e.g., a 4:1 v/v mixture) to the flask via syringe.
 - Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.
 - Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.02 eq.), to the reaction mixture.
 - Heat the mixture to reflux (typically 85-95 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
 - Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
 - Separate the organic layer. Wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection to yield **4-(piperidin-4-yl)benzonitrile**

- **Rationale:** The Boc protecting group is acid-labile. Strong acids like trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) or a solution of HCl in an organic solvent (e.g., dioxane) will efficiently cleave the carbamate to liberate the secondary amine.
- **Procedure:**
 - Dissolve the crude N-Boc-4-(4-cyanophenyl)piperidine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
 - Cool the solution in an ice bath (0 °C).
 - Slowly add an excess of a strong acid. A 4M solution of HCl in dioxane (3-4 eq.) or neat trifluoroacetic acid (TFA, 5-10 eq.) are common choices.
 - Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
 - If the hydrochloride salt is desired, it can be triturated with diethyl ether and collected by filtration. To obtain the free base, dissolve the residue in water and basify to pH > 10 with a base like 1M NaOH or saturated sodium bicarbonate.
 - Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
 - Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the final product.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, often with a small percentage (e.g., 1%) of ammonium hydroxide added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel.

Reactivity, Stability, and Handling

Chemical Reactivity

The molecule possesses two primary reactive sites:

- **Piperidine Nitrogen:** As a secondary amine, the nitrogen is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig amination), reductive amination, and sulfonylation reactions. This allows for extensive derivatization to explore structure-activity relationships (SAR) in drug discovery.
- **Nitrile Group:** The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. It can also participate in cycloaddition reactions.

Stability and Storage

4-(piperidin-4-yl)benzonitrile is generally stable under standard laboratory conditions.

- **Storage:** It should be stored in a tightly sealed container in a cool, dry place, protected from light.
- **Incompatibilities:** Avoid strong oxidizing agents and strong acids. As a base, it will react exothermically with acids to form salts.

Safety and Handling

Based on available safety data for this class of compounds, the following precautions are advised.

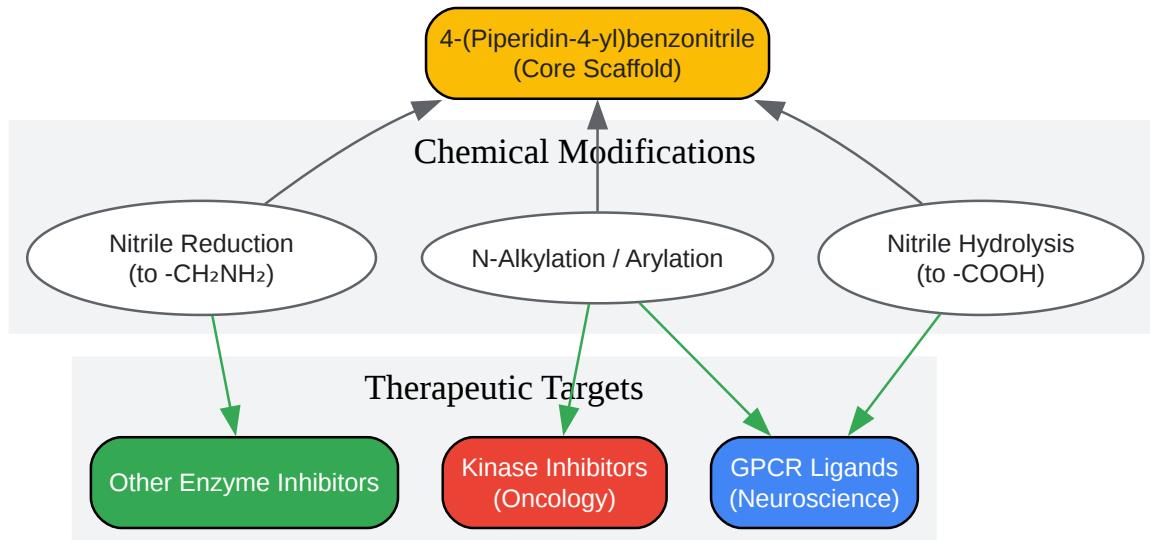
- **GHS Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Precautionary Statements:** P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

- Handling: Use in a well-ventilated area. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **4-(piperidin-4-yl)benzonitrile** lies in its role as a molecular scaffold. The piperidine ring often serves as a non-planar, saturated linker that can orient substituents in specific three-dimensional vectors, which is crucial for optimizing binding interactions with biological targets like enzymes or receptors. The benzonitrile group can act as a hydrogen bond acceptor, a metabolic blocker, or a key pharmacophore that fits into a specific pocket of a protein active site.

This scaffold is a key intermediate in the synthesis of a wide array of pharmacologically active agents, particularly in the fields of oncology and neuroscience.[9][10]



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